molecular formula C9H17NO4S B15262817 N-(4-Hydroxy-1,1-dioxo-1lambda6-thiolan-3-yl)-2,2-dimethylpropanamide

N-(4-Hydroxy-1,1-dioxo-1lambda6-thiolan-3-yl)-2,2-dimethylpropanamide

Cat. No.: B15262817
M. Wt: 235.30 g/mol
InChI Key: GWULIGIGIGFLBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-Hydroxy-1,1-dioxo-1lambda6-thiolan-3-yl)-2,2-dimethylpropanamide is a high-purity chemical compound supplied for research purposes. The sulfolane derivative structure of this molecule suggests potential areas of investigation in medicinal chemistry and chemical biology. Researchers may explore its properties and applications in various biochemical and pharmacological contexts. Specific details regarding its mechanism of action, primary applications, and research value were not located in the available scientific literature and should be defined by the investigating laboratory. Handling should adhere to appropriate safety protocols. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C9H17NO4S

Molecular Weight

235.30 g/mol

IUPAC Name

N-(4-hydroxy-1,1-dioxothiolan-3-yl)-2,2-dimethylpropanamide

InChI

InChI=1S/C9H17NO4S/c1-9(2,3)8(12)10-6-4-15(13,14)5-7(6)11/h6-7,11H,4-5H2,1-3H3,(H,10,12)

InChI Key

GWULIGIGIGFLBQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)NC1CS(=O)(=O)CC1O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Hydroxy-1,1-dioxo-1lambda6-thiolan-3-yl)-2,2-dimethylpropanamide typically involves the reaction of 4-hydroxy-1,1-dioxo-1lambda6-thiolane with 2,2-dimethylpropanamide under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

N-(4-Hydroxy-1,1-dioxo-1lambda6-thiolan-3-yl)-2,2-dimethylpropanamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols. Substitution reactions can result in a variety of substituted thiolane derivatives .

Scientific Research Applications

N-(4-Hydroxy-1,1-dioxo-1lambda6-thiolan-3-yl)-2,2-dimethylpropanamide has several scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-Hydroxy-1,1-dioxo-1lambda6-thiolan-3-yl)-2,2-dimethylpropanamide involves its interaction with specific molecular targets and pathways. The hydroxyl and thiolane groups play a crucial role in its reactivity and binding to target molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of amides and sulfone derivatives. Below is a comparative analysis with key analogs:

Structural Analogues and Key Features

Compound Name Molecular Formula Molecular Weight (g/mol) Purity (%) Yield (%) Key Structural Features Application/Tested Activity
N-(4-Hydroxy-1,1-dioxo-1λ⁶-thiolan-3-yl)-2,2-dimethylpropanamide C₉H₁₇NO₄S 235.3 ≥95 - Thiolan ring with hydroxy, dioxo groups Lab use (discontinued)
N-(4-iodo(3-pyridyl))-2,2-dimethylpropanamide (43) C₁₁H₁₅IN₂O 318.16 95.9 70 Iodo-pyridyl substituent Synthetic intermediate
N-(3-Formyl-2-pyridinyl)-2,2-dimethylpropanamide C₁₁H₁₄N₂O₂ 206.24 - - Formyl-pyridinyl group Industrial/research use
N’-Methyl-N’-hydroxycarbamoyl-L-phenylalanine cyclohexane methylamide (4) C₁₈H₂₇N₃O₃ 333.43 - - Hydroxamic acid, cyclohexane methylamide Antioxidant (DPPH assay)
N-(4-Chlorophenyl)-N-hydroxycyclohexanecarboxamide (8) C₁₃H₁₆ClNO₂ 253.73 - - Chlorophenyl, cyclohexane hydroxamic acid Antioxidant (β-carotene assay)

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of N-(4-Hydroxy-1,1-dioxo-1λ⁶-thiolan-3-yl)-2,2-dimethylpropanamide to achieve high yield and purity?

  • Methodology :

  • Solvent selection : Use dichloromethane (DCM) or ethanol with triethylamine as a catalyst to enhance reaction efficiency. Continuous flow reactors are recommended for large-scale synthesis to maintain precise control over temperature and reaction kinetics .
  • Purification : Employ silica gel chromatography for isolation, followed by recrystallization in ethanol to improve purity. Monitor purity via HPLC with UV detection at 254 nm .
    • Key considerations : Avoid prolonged exposure to moisture, as the sulfone group may hydrolyze.

Q. What spectroscopic and crystallographic techniques are critical for characterizing the structural features of this compound?

  • Spectroscopy :

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm the presence of the hydroxy group (δ ~5.2 ppm) and sulfone moiety (δ ~125–135 ppm for 13C^{13}C) .
  • FTIR : Identify characteristic peaks for the amide C=O stretch (~1650 cm1^{-1}) and sulfone S=O asymmetric stretch (~1300 cm1^{-1}) .
    • Crystallography : Refine single-crystal X-ray diffraction data using SHELXL for bond-length validation and ORTEP-3 for 3D visualization .

Advanced Research Questions

Q. How does the compound’s sulfone-thiolan moiety influence its enzyme inhibition activity, and what experimental designs can validate its mechanism?

  • Mechanistic insights : The sulfone group enhances electrophilicity, facilitating covalent interactions with cysteine residues in enzyme active sites. The hydroxy group may participate in hydrogen bonding with catalytic residues .
  • Experimental design :

  • Kinetic assays : Use fluorogenic substrates to measure inhibition constants (KiK_i) under varying pH and temperature conditions.
  • Molecular docking : Perform simulations with AutoDock Vina to predict binding poses in enzymes like cysteine proteases .
    • Contradictions : Some studies report non-competitive inhibition, suggesting allosteric effects. Resolve this via mutagenesis studies on suspected binding pockets .

Q. What strategies address discrepancies in biological activity data between in vitro and in vivo models for this compound?

  • Data reconciliation :

  • Metabolic stability : Assess hepatic microsomal stability to identify rapid degradation pathways (e.g., CYP450-mediated oxidation of the thiolan ring) .
  • Bioavailability : Use Caco-2 cell monolayers to evaluate intestinal permeability and plasma protein binding assays to quantify free fraction .
    • Advanced models : Transition to zebrafish or organoid models to bridge the gap between cell-based assays and mammalian studies .

Q. How can researchers differentiate this compound’s bioactivity from structurally similar analogs (e.g., N-(4-fluorophenyl)-3-(benzothiazole))?

  • Comparative analysis :

  • SAR studies : Modify the hydroxy group (e.g., acetylation) or replace the sulfone with a carbonyl to assess changes in antimicrobial or anticancer activity .
  • Electron-withdrawing effects : Compare IC50_{50} values against analogs with halogenated aryl groups to evaluate electronic contributions to potency .
    • Tools : Use QSAR models to correlate Hammett constants (σ\sigma) with biological activity .

Key Methodological Recommendations

  • Crystallography : Use SHELXL for refining twinned crystals and validate hydrogen-bonding networks with PLATON .
  • Bioactivity validation : Combine SPR (surface plasmon resonance) with ITC (isothermal titration calorimetry) to quantify binding thermodynamics .
  • Synthetic scalability : Transition from batch to flow chemistry for reproducibility in multi-gram syntheses .

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